molecular formula C8H12O4 B051566 (R)-4,5-Isopropylidene-2-pentanoic acid CAS No. 123620-88-2

(R)-4,5-Isopropylidene-2-pentanoic acid

Cat. No. B051566
M. Wt: 172.18 g/mol
InChI Key: VBSCJZLLOKWPEK-FCJGRKLLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-4,5-Isopropylidene-2-pentanoic acid” seems to be a specific isomer of a pentanoic acid derivative. The “R” in its name indicates the configuration of the chiral center in the molecule . It’s likely to share some properties with other pentanoic acid derivatives and isopropylidene compounds. For example, R-alpha Lipoic Acid (R-ALA), a powerful antioxidant, plays a crucial role in maintaining the overall health of the human body .


Synthesis Analysis

The synthesis of such compounds often involves various chemical reactions, including hydrogenation . The exact synthesis process would depend on the specific structure and functional groups present in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Acid-base reactions, redox reactions, and various organic reactions could potentially be relevant .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to prevent harm .

Future Directions

The future directions in the study and application of “®-4,5-Isopropylidene-2-pentanoic acid” would depend on its properties and potential uses. For instance, if it has significant biological activity, it could be studied further for potential therapeutic applications .

properties

IUPAC Name

(E)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-8(2)11-5-6(12-8)3-4-7(9)10/h3-4,6H,5H2,1-2H3,(H,9,10)/b4-3+/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSCJZLLOKWPEK-FCJGRKLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4,5-Isopropylidene-2-pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.